1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride

Description

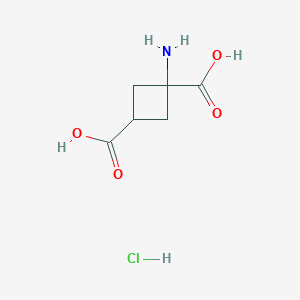

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride is a chemical compound with the molecular formula C6H10ClNO4 and a molecular weight of 195.6 . It is primarily used in scientific research, particularly in the field of proteomics . This compound is known for its potent and selective agonistic activity on NMDA (N-methyl-D-aspartate) receptors .

Properties

IUPAC Name |

1-aminocyclobutane-1,3-dicarboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO4.ClH/c7-6(5(10)11)1-3(2-6)4(8)9;/h3H,1-2,7H2,(H,8,9)(H,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUKJBSWMLAPJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)N)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116129-08-9 | |

| Record name | cis(1-aminocyclobutane-1,3-dicarboxylic acid) hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride involves several stepsThe reaction conditions typically involve the use of strong acids or bases to facilitate the cyclization and carboxylation processes . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino or carboxyl groups are replaced by other functional groups.

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Medicine: Research involving this compound helps in understanding neurological disorders and developing potential therapeutic agents.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The primary mechanism of action of 1-aminocyclobutane-1,3-dicarboxylic acid hydrochloride involves its interaction with NMDA receptors. As an agonist, it binds to these receptors and mimics the action of the natural neurotransmitter glutamate, leading to the activation of the receptor and subsequent cellular responses. This interaction plays a crucial role in synaptic plasticity, learning, and memory .

Comparison with Similar Compounds

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride can be compared with other similar compounds such as:

1-Amino-1-cyclobutanecarboxylic acid: Another cyclic amino acid with different functional groups and properties.

1-Methylcyclopropanamine hydrochloride: A compound with a similar cyclic structure but different substituents.

Ethyl 1-aminocyclopropanecarboxylate hydrochloride: A related compound with an ethyl ester group.

The uniqueness of this compound lies in its specific structure and its potent activity as an NMDA receptor agonist, which distinguishes it from other similar compounds .

Biological Activity

1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride (ACBDH) is a cyclic amino acid derivative that has garnered significant attention in the fields of neuropharmacology and medicinal chemistry due to its biological activity, particularly as an agonist of the N-methyl-D-aspartate (NMDA) receptor. This article explores the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

- Molecular Formula : C6H10ClNO4

- Molecular Weight : 195.6 g/mol

- Structural Features : ACBDH features a cyclobutane ring with two carboxylic acid groups and an amino group, contributing to its unique reactivity and biological interactions.

ACBDH primarily functions as an NMDA receptor agonist. The NMDA receptor is critical for synaptic plasticity, learning, and memory processes. By mimicking the action of glutamate, the natural neurotransmitter, ACBDH activates NMDA receptors, leading to:

- Increased calcium ion influx into neurons.

- Enhanced synaptic signaling , which is vital for cognitive functions.

- Potential modulation of other neurotransmitter systems , including gamma-aminobutyric acid (GABA) pathways.

Neuropharmacological Implications

Research indicates that ACBDH may have several neuropharmacological implications:

- Neuroprotective Effects : Preliminary studies suggest that ACBDH can influence neuroprotective pathways, making it a candidate for further research in treating neurodegenerative disorders such as Alzheimer's disease and schizophrenia.

- Cognitive Enhancement : Its agonistic activity at NMDA receptors implies potential applications in enhancing cognitive functions and memory retention.

Inhibition of Glutamate Transporters

ACBDH has also been shown to inhibit glutamate transporters, which can lead to increased levels of extracellular glutamate. This effect can be beneficial in certain contexts but may also contribute to excitotoxicity if not regulated properly .

Table 1: Summary of Key Research Findings on ACBDH

Case Study: Cognitive Enhancement in Animal Models

A study involving rodent models demonstrated that administration of ACBDH resulted in improved performance in memory tasks compared to control groups. The enhancement was attributed to increased synaptic plasticity mediated by NMDA receptor activation. These findings support the potential use of ACBDH in developing treatments for cognitive impairments associated with aging and neurodegenerative diseases.

Applications in Medicine and Industry

ACBDH's unique properties make it valuable across various fields:

- Neuropharmacology : Investigated for its potential in treating neurological disorders.

- Medicinal Chemistry : Used as a building block for synthesizing more complex molecules.

- Material Science : Explored for applications in developing new materials due to its chemical reactivity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-Aminocyclobutane-1,3-dicarboxylic acid hydrochloride in a laboratory setting?

- Methodological Answer : The synthesis typically involves cyclization reactions using precursors like cyclobutane derivatives. For example, trans-1-Aminocyclobutane-1,3-dicarboxylic acid (CAS 117488-23-0) can be synthesized via catalytic hydrogenation of nitro intermediates under controlled pressure (10–15 atm H₂) and temperature (25–40°C) using palladium on carbon (Pd/C) as a catalyst . The hydrochloride form is obtained by treating the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization to ensure purity. Key parameters include maintaining inert conditions (e.g., nitrogen atmosphere) to prevent oxidation of sensitive intermediates.

Q. How should researchers safely handle and store this compound to prevent degradation or hazards?

- Methodological Answer : Based on safety data for structurally similar cyclobutane derivatives, the compound may cause skin/eye irritation (GHS Category 2) and respiratory sensitization . Recommended precautions:

- Handling : Use nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks.

- Storage : Store in airtight, light-resistant containers at 2–8°C under nitrogen to prevent hygroscopic degradation. Regularly monitor pH stability (target pH 4–6 in aqueous solutions) to avoid decomposition .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Purity Assessment : High-performance liquid chromatography (HPLC) with a reversed-phase C18 column (e.g., LiChrospher RP Select B) and UV detection at 210 nm. A mobile phase of 0.1% trifluoroacetic acid in water/acetonitrile (90:10 v/v) is recommended .

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify cyclobutane ring geometry and hydrochloride formation. For stereochemical analysis, chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomeric purity .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in reported stability data under varying pH conditions?

- Methodological Answer : Conflicting stability profiles (e.g., hydrolysis at pH >7) require systematic studies:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–9) at 40°C for 4 weeks. Monitor degradation via LC-MS to identify breakdown products (e.g., cyclobutane ring-opening derivatives) .

- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under standard storage conditions. Differential scanning calorimetry (DSC) can assess thermal decomposition thresholds .

Q. How does the stereochemistry of the compound influence its biological activity, and what methods are used to study this?

- Methodological Answer : The trans-configuration of this compound enhances binding affinity to metabotropic glutamate receptors (mGluRs) compared to cis-isomers . To investigate:

- Enantiomer Separation : Use chiral columns (e.g., Chiralpak AD-H) with heptane/ethanol mobile phases.

- Biological Assays : Conduct radioligand binding assays on mGluR-expressing HEK293 cells. IC₅₀ values for trans vs. cis isomers can differ by >100-fold .

Q. What experimental approaches are recommended for investigating the compound's mechanism of action in enzymatic inhibition?

- Methodological Answer :

- Enzyme Kinetics : Perform Michaelis-Menten assays with glutamate dehydrogenase (GDH) or glutamine synthetase. Measure Ki values using Lineweaver-Burk plots to determine competitive vs. non-competitive inhibition .

- Molecular Docking : Use software like AutoDock Vina to simulate interactions between the compound and active sites of target enzymes (e.g., GDH PDB ID: 1L1F). Validate predictions with site-directed mutagenesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.